Ring Size Differentiation: Seven-Membered Azepane Versus Six-Membered Piperidine Scaffolds in Kinase Inhibitor Optimization
In a structure-based optimization program for protein kinase B (PKB-alpha) inhibitors, the seven-membered azepane scaffold demonstrated critical binding advantages over six-membered piperidine alternatives. The crystallographic analysis of azepane derivatives in complex with protein kinase A (PKA) revealed that the expanded ring size enables distinct conformational arrangements and linker geometries not achievable with piperidine-based scaffolds [1]. The lead azepane derivative 4 achieved an IC50 of 4 nM against PKB-alpha with plasma stability, whereas the original ester-containing balanol-derived structure (IC50 = 5 nM) was plasma-unstable and unsuitable for further development [1]. Although 1-Benzylazepan-4-amine itself is not the optimized inhibitor, it serves as the core scaffold from which such azepane-based inhibitors are constructed, providing the conformational flexibility and ring-expanded geometry that differentiate this scaffold from six-membered piperidine analogs [1].
| Evidence Dimension | Ring size effect on kinase inhibitor binding and linker geometry |
|---|---|
| Target Compound Data | Seven-membered azepane scaffold (core structure of 1-Benzylazepan-4-amine) |
| Comparator Or Baseline | Six-membered piperidine scaffold; ester-containing balanol derivative IC50 (PKB-alpha) = 5 nM (plasma-unstable) |
| Quantified Difference | Azepane derivative 4: IC50 (PKB-alpha) = 4 nM with plasma stability; crystallographic evidence of distinct binding conformation |
| Conditions | In vitro PKB-alpha and PKA inhibition assays; X-ray crystallography of PKA-inhibitor complexes at 2.89 Å resolution |
Why This Matters
The seven-membered azepane ring provides conformational advantages in kinase inhibitor design that six-membered piperidine scaffolds cannot replicate, directly impacting binding affinity and metabolic stability.
- [1] Breitenlechner CB, et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. J Med Chem. 2004;47(6):1375-1390. View Source
